3-(Bromomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
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Overview
Description
3-(Bromomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a bromomethyl precursor with a suitable triazole derivative. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and scalability. The use of heterogeneous catalysts, such as copper-on-charcoal, can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azide derivatives, while oxidation with hydrogen peroxide can produce corresponding oxides .
Scientific Research Applications
3-(Bromomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antifungal, antibacterial, and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Materials Science: It is utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another triazole derivative with similar structural features but different reactivity and applications.
1,2,4-Triazole: A closely related compound with a different arrangement of nitrogen atoms in the ring, leading to distinct chemical properties.
Uniqueness
3-(Bromomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole is unique due to its specific substitution pattern and the presence of the bromomethyl group, which imparts distinct reactivity. This uniqueness makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .
Properties
IUPAC Name |
3-(bromomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c7-4-6-9-8-5-2-1-3-10(5)6/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTAIYPISRMBRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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